(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
CAS No.: 194032-32-1
Cat. No.: VC0019362
Molecular Formula: C11H22N2O2
Molecular Weight: 214.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194032-32-1 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.309 |
| IUPAC Name | tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | GDTFCUXOVITPHU-VIFPVBQESA-N |
| SMILES | CC1CN(CCCN1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The compound features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a methyl substituent at the 3-position in the S-configuration.
The molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol. This relatively small organic molecule contains a 1,4-diazepane core structure that makes it valuable for medicinal chemistry applications. The S-enantiomer (CAS: 194032-32-1) has specific stereochemistry that influences its reactivity and application in stereoselective synthesis.
Physical and Chemical Properties
The physical and chemical properties of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate determine its handling requirements and synthetic utility. Based on available data, the compound exhibits the following properties:
The compound contains a protected amine functionality, which contributes to its stability during synthetic procedures. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the nitrogen atoms, allowing selective chemistry to be performed at the other nitrogen position.
Synthetic Approaches and Methodologies
The practical synthesis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been a focus of research due to its importance in pharmaceutical development. The most efficient synthetic route established involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available chiral building blocks.
Established Synthetic Route
A practical synthesis method has been developed specifically for large-scale production of this important intermediate. The synthetic pathway begins with commercially available (S)-2-aminopropan-1-ol as the chiral starting material. This approach allows for the construction of the 1,4-diazepane ring while maintaining the stereochemical integrity of the 3-methyl group.
The key steps in the synthesis include:
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Protection of the starting amino alcohol
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Introduction of the second nitrogen via suitable reactions
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Formation of an N-nosyl diamino alcohol intermediate
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Intramolecular Fukuyama–Mitsunobu cyclization to form the seven-membered ring
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Final manipulations to introduce the tert-butyloxycarbonyl (Boc) protecting group
The Fukuyama–Mitsunobu cyclization step is particularly crucial for ring formation, though researchers have noted that purification can be challenging due to the production of triphenylphosphane oxide and diisopropyl hydrazine-1,2-dicarboxylate byproducts. This synthetic challenge has been addressed in optimized protocols to facilitate large-scale production.
Alternative Synthetic Approaches
Though the Fukuyama–Mitsunobu cyclization represents the most extensively documented approach, researchers have explored alternative methods to construct the 1,4-diazepane scaffold. These include:
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Ring expansion of smaller heterocycles
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Reductive amination strategies
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Sequential alkylation of appropriate diamines
Researchers have successfully prepared the enantiomeric pair and structural isomers using similar methodologies, demonstrating the synthetic utility and versatility of these approaches.
Pharmaceutical Applications and Significance
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has gained prominence primarily as a key intermediate in pharmaceutical synthesis, with particular emphasis on its role in developing therapeutically important compounds.
Role in Rho-Kinase Inhibitor Development
The compound serves as a crucial intermediate in the synthesis of Rho-kinase inhibitor K-115, which has significant therapeutic potential. Rho-kinase inhibitors have emerged as important therapeutic agents for various conditions, particularly in cardiovascular medicine and ophthalmology.
The stereochemistry of the 3-methyl group in the S-configuration is essential for the biological activity of the resulting Rho-kinase inhibitors, highlighting the importance of stereoselective synthesis of this intermediate. The availability of a practical, scalable synthesis route for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has facilitated the development and production of these therapeutically valuable compounds.
Applications in Other Therapeutic Areas
Beyond Rho-kinase inhibitors, (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has demonstrated utility in the synthesis of various bioactive molecules:
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Benzodiazepine receptor ligands: The compound has been used to synthesize SPECT imaging agents for diazepam-insensitive benzodiazepine receptors, which could aid in the diagnosis and study of neurological disorders.
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Anticancer agents: Structurally related compounds have been employed as intermediates in the synthesis of small molecule anticancer drugs.
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Chiral auxiliaries: The framework has been modified to create new chiral auxiliaries for asymmetric synthesis, demonstrating its importance in stereochemical control during the preparation of enantiomerically pure compounds.
The versatility of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate in medicinal chemistry stems from its well-defined stereochemistry and the ability of its diazepane scaffold to serve as a core structure for diverse pharmacophores.
The compound is labeled with a "Warning" signal word, indicating moderate hazard potential. Appropriate personal protective equipment should be used when handling this material, including gloves, lab coat, and eye protection. Adequate ventilation should be maintained in work areas.
Analytical Characterization Methods
Proper characterization of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is essential for confirming its identity, purity, and stereochemical integrity. While the search results don't provide comprehensive analytical data, standard characterization methods for similar compounds typically include the following approaches.
Spectroscopic and Chromatographic Techniques
The identity and purity of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can be confirmed through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can be used to verify the stereochemistry at the 3-position.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound.
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Infrared Spectroscopy (IR): Useful for identifying functional groups, particularly the carbamate (Boc) functionality.
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High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and, with chiral columns, for enantiomeric purity assessment.
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Optical Rotation: Critical for confirming the specific stereochemistry of the S-enantiomer.
Structural Identifiers and Descriptors
Several standardized identifiers are used to unambiguously describe the structure of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume